molecular formula C15H10IN3O B3875196 N-(4-iodophenyl)-6-quinoxalinecarboxamide

N-(4-iodophenyl)-6-quinoxalinecarboxamide

Cat. No.: B3875196
M. Wt: 375.16 g/mol
InChI Key: GFMGEOBFGUBYKF-UHFFFAOYSA-N
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Description

“N-(4-iodophenyl)-6-quinoxalinecarboxamide” is a complex organic compound. It likely contains an iodophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an iodine atom attached . The “quinoxalinecarboxamide” part suggests the presence of a quinoxaline ring (a type of heterocyclic compound) and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, N-(4-iodophenyl)-β-alanine derivatives demonstrate wide pharmacological potential .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-iodophenyl)-6-quinoxalinecarboxamide” is used. For example, compounds like 123I-labeled 2β-carbomethoxy-3β-(4-iodophenyl)-N-(3-fluoropropyl)nortropane (123I-FP-CIT) are used for brain dopamine transporter (DAT) imaging .

Safety and Hazards

The safety and hazards associated with “N-(4-iodophenyl)-6-quinoxalinecarboxamide” would depend on its specific properties. For instance, compounds like 4-Iodophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “N-(4-iodophenyl)-6-quinoxalinecarboxamide” would depend on its properties and potential applications. For instance, the clinical indications of DAT imaging are expected to be broadened, including treatment response assessment, disease progression monitoring, and early diagnosis of premotor PD in each individual patient .

Properties

IUPAC Name

N-(4-iodophenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMGEOBFGUBYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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